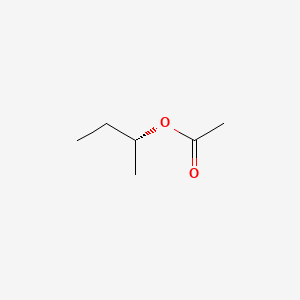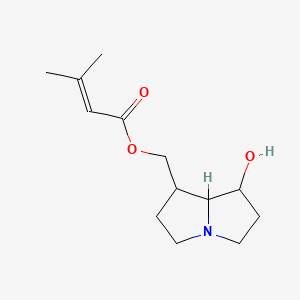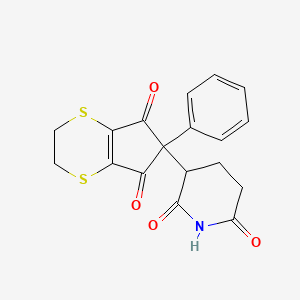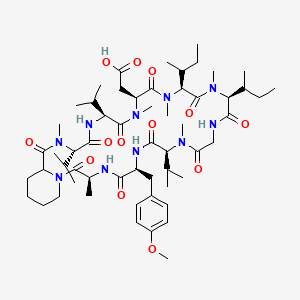
Cyclopeptolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopeptolide is a naturally occurring compound known for its unique cyclic peptide structureCyclopeptolides are typically produced by microorganisms, such as fungi and bacteria, and exhibit a wide range of bioactivities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopeptolide involves the cyclization of linear peptide precursors. One common method is the use of solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a resin-bound peptide chain. After the linear peptide is synthesized, cyclization is achieved through the formation of an amide bond between the N-terminus and C-terminus of the peptide .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using microorganisms that naturally produce the compound. For example, the fungus Metarhizium anisopliae has been used to produce this compound 90-215, which can be isolated and purified from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions
Cyclopeptolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups within the this compound structure, potentially enhancing its bioactivity.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound include oxidized derivatives, reduced forms, and substituted analogs. These products often exhibit enhanced or altered biological activities compared to the parent compound .
Scientific Research Applications
Cyclopeptolide has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying peptide cyclization and the development of new synthetic methodologies.
Biology: this compound’s antimicrobial and antifungal properties make it a valuable tool for studying microbial interactions and developing new antimicrobial agents.
Medicine: this compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. It is also being investigated for its immunomodulatory effects.
Mechanism of Action
The mechanism of action of cyclopeptolide involves its interaction with specific molecular targets and pathways. For example, this compound 90-215 has been shown to affect the production of destruxins and helvolic acid in Metarhizium anisopliae by altering the expression of key enzymes involved in their biosynthesis . Additionally, this compound can inhibit the cotranslational translocation of certain proteins, such as vascular cell adhesion molecule 1 (VCAM1), by targeting their signal peptides .
Comparison with Similar Compounds
Cyclopeptolide can be compared to other cyclic peptides, such as:
Destruxins: Produced by the same fungus, , destruxins are cyclic hexadepsipeptides with insecticidal properties.
This compound’s uniqueness lies in its diverse biological activities and its ability to modulate the production of secondary metabolites in microorganisms, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
159170-92-0 |
|---|---|
Molecular Formula |
C57H92N10O13 |
Molecular Weight |
1125.4 g/mol |
IUPAC Name |
2-[(3S,6S,9S,15S,18S,21S,24S,27S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid |
InChI |
InChI=1S/C57H92N10O13/c1-18-34(9)47-50(72)58-30-42(68)63(13)45(32(5)6)51(73)60-39(28-37-23-25-38(80-17)26-24-37)49(71)59-36(11)53(75)67-27-21-20-22-40(67)54(76)64(14)46(33(7)8)52(74)61-44(31(3)4)56(78)62(12)41(29-43(69)70)55(77)66(16)48(35(10)19-2)57(79)65(47)15/h23-26,31-36,39-41,44-48H,18-22,27-30H2,1-17H3,(H,58,72)(H,59,71)(H,60,73)(H,61,74)(H,69,70)/t34?,35?,36-,39-,40?,41-,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
VDCLCAXYTCLVQY-CTVGSUQISA-N |
Isomeric SMILES |
CCC(C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCCCC2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


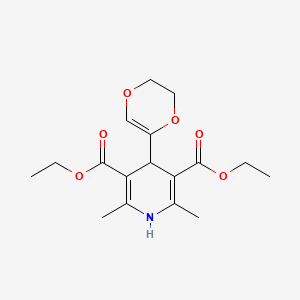
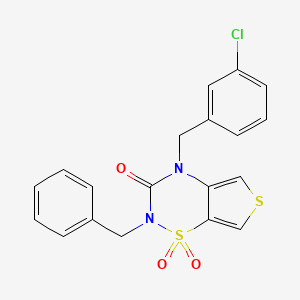
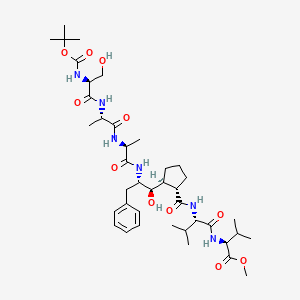
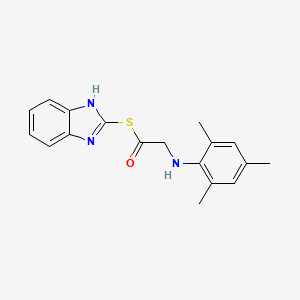
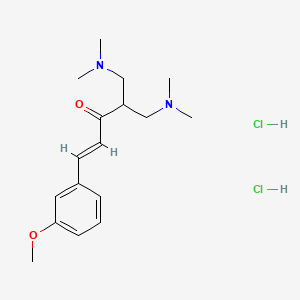

![lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12752859.png)
